molecular formula C10H10N2O3 B1429624 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole CAS No. 1441050-03-8

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole

Cat. No.: B1429624
CAS No.: 1441050-03-8
M. Wt: 206.2 g/mol
InChI Key: PMQONDGUURDUHY-UHFFFAOYSA-N
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Description

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole is a heterocyclic aromatic compound with the molecular formula C10H10N2O3. It is part of the benzoxazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of an ethyl group at the 2-position, a methyl group at the 7-position, and a nitro group at the 5-position on the benzoxazole ring.

Biochemical Analysis

Biochemical Properties

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities . The interactions between this compound and these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have been found to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . Additionally, these compounds can modulate the expression of genes involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes involved in DNA replication and repair . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzoxazole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and gene expression, which can impact cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, benzoxazole derivatives are metabolized by liver enzymes, which convert them into more water-soluble forms for excretion . These metabolic processes can affect the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to certain organelles or compartments, where it exerts its effects. The distribution of this compound can also influence its accumulation and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, benzoxazole derivatives have been found to localize to the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The subcellular localization of this compound can impact its efficacy and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone under acidic conditions to form the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of solid acid catalysts, such as magnetic solid acid nanocatalysts, has been reported to improve yields and facilitate the separation of products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Ethyl-7-methyl-5-amino-1,3-benzoxazole, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives such as:

  • 2-Methyl-5-nitro-1,3-benzoxazole
  • 2-Ethyl-5-nitro-1,3-benzoxazole
  • 2-Ethyl-7-methyl-1,3-benzoxazole

Uniqueness

What sets 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole apart is the specific combination of its substituents, which confer unique chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethyl and methyl groups influence its solubility and interaction with biological targets .

Properties

IUPAC Name

2-ethyl-7-methyl-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-9-11-8-5-7(12(13)14)4-6(2)10(8)15-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQONDGUURDUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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